3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolone ring substituted with a methyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylacetylene: Shares the 4-methylphenyl group but differs in the overall structure.
Indole Derivatives: Similar in having a heterocyclic ring but with different substituents and biological activities
Uniqueness
3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
831181-74-9 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-2-one |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-11(6-4-9)13(16)8-12-7-10(2)14(17)15-12/h3-8H,1-2H3,(H,15,17) |
InChI Key |
VVFNHOFFCJALKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C=C(C(=O)N2)C |
Origin of Product |
United States |
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